molecular formula C26H21BrN2O4 B12169418 N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B12169418
M. Wt: 505.4 g/mol
InChI Key: PFNUCONSNZCEBI-HAHDFKILSA-N
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Description

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-bromophenylfuran-2-carbaldehyde under specific conditions to form the intermediate. This intermediate undergoes further reactions, including condensation and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate compounds

Uniqueness

N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H21BrN2O4/c1-17-4-6-19(7-5-17)25(30)29-23(26(31)28-16-22-3-2-14-32-22)15-21-12-13-24(33-21)18-8-10-20(27)11-9-18/h2-15H,16H2,1H3,(H,28,31)(H,29,30)/b23-15-

InChI Key

PFNUCONSNZCEBI-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=CO4

Origin of Product

United States

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